Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity

Pharmaceutical analysis Regulatory compliance Reference standards

USP-designated ATV-FX1 reference standard for accurate quantification of the atorvastatin oxidative cyclization degradation product. Its unique fused epoxy pyrrolooxazine structure with characteristic 19F NMR, distinct LC retention time, and diagnostic MS ion ensures method specificity—not reproducible by generic impurity standards. Supplied with comprehensive HPLC, LC-MS, NMR, FT-IR, and Structure Elucidation Reports meeting USP/EP requirements. Essential for ANDA submissions, stability-indicating methods per ICH Q1A(R2), and QC release testing. Polar ionic sodium salt form ensures reversed-phase HPLC compatibility. Procure the authentic USP-designated material to ensure regulatory acceptance.

Molecular Formula C33H34FN2O7Na
Molecular Weight 612.62
CAS No. 873950-18-6
Cat. No. B601600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity
CAS873950-18-6
Synonyms1b-(4-Fluorophenyl)hexahydro-β,7-dihydroxy-7-(1-methylethyl)-1a-phenyl-7a-[(phenylamino)carbonyl]-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazine-3-butanoic Acid Sodium;  ATV-cycloFP Sodium;  ATV-FX1 sodium salt
Molecular FormulaC33H34FN2O7Na
Molecular Weight612.62
Structural Identifiers
SMILESCC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)O)O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O
InChIInChI=1S/C33H35FN2O7/c1-21(2)32(41)31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)33(23-13-15-24(34)16-14-23)36(32)18-17-27(42-33)19-26(37)20-28(38)39/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity CAS 873950-18-6: Pharmacopeial Reference Standard for ATV-FX1 Degradation Product Identification


Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity, also designated as Atorvastatin Epoxy Pyrrolooxazin 7-Hydroxy Analog Sodium salt (USP) and known as ATV-FX1 sodium salt, is a pharmacopeial reference standard impurity derived from the intramolecular cyclization and oxidative degradation of the cholesterol-lowering drug atorvastatin. This compound is characterized by a complex polycyclic structure with a fused epoxy pyrrolooxazine ring system, bearing a fluorophenyl substituent and a sodium counterion, corresponding to molecular formula C33H34FN2O7·Na and molecular weight 612.62 g/mol [1][2]. It is formally recognized in pharmacopoeial documentation as a degradation product and is supplied with comprehensive characterization data including HPLC, LC-MS, and NMR spectra compliant with regulatory guidelines [3].

Why Generic Atorvastatin Impurity Standards Cannot Substitute for CAS 873950-18-6 in ATV-FX1 Quantification


Generic atorvastatin impurity standards cannot be interchanged with CAS 873950-18-6 for accurate quantification of the ATV-FX1 degradation product due to fundamental differences in molecular structure, formation pathway, and analytical behavior. Atorvastatin produces a diverse impurity profile including stereoisomers, synthetic byproducts, lactone derivatives, and multiple degradation products with distinct structural modifications . The ATV-FX1 impurity arises specifically from oxidative cyclization involving the fluorophenyl side chain and epoxide ring formation, yielding a unique polycyclic scaffold with diagnostic spectroscopic signatures (characteristic 19F NMR resonances, distinct LC retention time, and a diagnostic molecular ion in LC-MS) that are not reproduced by structurally related impurities such as Atorvastatin Lactam Sodium Salt (arising from pyrrolidone formation), Atorvastatin EP Impurity D (a different epoxide-containing bicyclic structure), or Atorvastatin Cyclic (Chlorophenyl) Sodium Salt (halogen substitution variant) [1][2]. Substituting with an incorrect reference standard compromises method accuracy, prevents reliable impurity profiling, and may lead to non-compliance with ICH Q3A/Q3B specification limits .

Quantitative Differentiation Evidence: Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity CAS 873950-18-6


Evidence 1: USP Pharmacopeial Designation as Atorvastatin Epoxy Pyrrolooxazin 7-Hydroxy Analog Sodium Salt

CAS 873950-18-6 (as the free acid) and its sodium salt form (CAS 1315629-79-8) are formally designated in the United States Pharmacopeia as 'Atorvastatin Epoxy Pyrrolooxazin 7-Hydroxy Analog Sodium salt,' distinguishing it from other atorvastatin-related impurities that lack this specific pharmacopeial recognition [1]. The compound is supplied with detailed characterization data compliant with USP regulatory guidelines, including traceability to pharmacopeial standards [2]. In contrast, non-pharmacopeial impurity reference materials such as Atorvastatin Cyclic (Chlorophenyl) Sodium Salt Impurity and Atorvastatin EP Impurity J lack formal USP monograph designation and may not be supplied with equivalent regulatory-grade characterization documentation [1][3].

Pharmaceutical analysis Regulatory compliance Reference standards

Evidence 2: Distinct Formation Pathway as Oxidative/Photodegradation Product with Unique Epoxy Pyrrolooxazine Scaffold

The ATV-FX1 impurity (CAS 873950-18-6 free acid / CAS 1315629-79-8 sodium salt) is formed via a distinct oxidative cyclization pathway involving the intramolecular cyclization of the fluorophenyl side chain and epoxide ring formation, yielding a unique fused epoxy pyrrolooxazine tricyclic scaffold [1][2]. This formation mechanism is fundamentally different from other atorvastatin degradation products: Atorvastatin Lactam Sodium Salt forms via pyrrolidone cyclization; Atorvastatin EP Impurity D (CAS 873950-19-7) is a bicyclic epoxide lacking the extended pyrrolooxazine ring system; and the α,β-unsaturated lactone impurity arises from acid-catalyzed dehydration of the heptanoic acid side chain [3]. Consequently, forced degradation studies targeting oxidative stress (e.g., H₂O₂ in alkaline acetonitrile) specifically generate the ATV-FX1 species, whereas acid hydrolysis generates distinct lactone-derived products [1].

Degradation chemistry Impurity profiling Stability studies

Evidence 3: Distinct Physicochemical Properties Enabling Differential Chromatographic Resolution

The target compound exhibits physicochemical properties that differentiate it from structurally analogous atorvastatin impurities, enabling specific chromatographic resolution. CAS 873950-18-6 (free acid) has molecular formula C33H35FN2O7, molecular weight 590.64 g/mol, and predicted pKa 4.35±0.10, with limited solubility in methanol and water and storage requirement of -20°C frozen due to hygroscopic and light-sensitive nature [1]. The sodium salt form (CAS 1315629-79-8) has molecular weight 612.62 g/mol, accurate mass 612.2248, and exhibits enhanced water solubility as a polar, ionic species, with distinct LC retention time and diagnostic molecular ion in LC-MS [2]. In comparison, Atorvastatin Cyclic (Chlorophenyl) Sodium Salt Impurity differs by halogen substitution (Cl vs. F), yielding altered mass and chromatographic behavior; Atorvastatin EP Impurity D (CAS 873950-19-7) is a bicyclic epoxide with different molecular weight and retention characteristics [3][4].

Analytical method development HPLC separation Physicochemical characterization

Evidence 4: Sodium Salt Form Selection for Enhanced Aqueous Solubility and Analytical Compatibility

The sodium salt form of the ATV-FX1 impurity (CAS 1315629-79-8, corresponding to free acid CAS 873950-18-6) is the predominant form utilized in pharmaceutical analysis due to its enhanced aqueous solubility as a polar, ionic species, facilitating dissolution in aqueous mobile phases and biological matrices [1]. The free acid form exhibits limited solubility in methanol and water and is reported as hygroscopic and light-sensitive, necessitating frozen storage at -20°C [2]. In contrast, alternative salt forms such as the potassium salt variant or the calcium salt variant (for which traceability to pharmacopeial standards is also available) exhibit different solubility and ionization profiles that may alter chromatographic retention behavior under identical analytical conditions [1][3]. The sodium salt is supplied as a neat reference standard with accurate mass 612.2248 and molecular formula C33H34FN2O7·Na .

Salt selection Solubility optimization Reference standard preparation

Procurement-Relevant Application Scenarios for Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity CAS 873950-18-6


Reference Standard for ANDA Impurity Profiling and Regulatory Submission

This compound serves as the USP-designated reference standard for the ATV-FX1 degradation product (Atorvastatin Epoxy Pyrrolooxazin 7-Hydroxy Analog Sodium salt) in Abbreviated New Drug Applications (ANDA) for generic atorvastatin calcium formulations. The material is supplied with comprehensive characterization data including HPLC chromatograms, LC-MS spectra, 1H NMR, 19F NMR, FT-IR, and Structure Elucidation Reports (SER) that meet USP/EP regulatory documentation requirements [1][2]. Procurement of this specific reference standard—rather than a non-pharmacopeial alternative—ensures traceability to USP monographs and facilitates method validation acceptance by FDA and EMA reviewers. The product can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications during commercial production [1].

Stability-Indicating Method Development for Oxidative Degradation Monitoring

Given that this impurity forms specifically via oxidative cyclization of the fluorophenyl side chain and epoxide ring formation under forced degradation conditions (e.g., H₂O₂ in alkaline acetonitrile), it serves as a critical marker for oxidative stability assessment in atorvastatin API and finished drug products [1][2]. The compound's distinct LC retention time, diagnostic molecular ion in LC-MS, and characteristic 19F NMR resonances enable specific detection and quantification in stability-indicating HPLC methods [1]. Its polar, ionic sodium salt form ensures compatibility with reversed-phase HPLC using aqueous mobile phases [3]. Use of this authentic reference standard is essential for accurate quantification against ICH Q1A(R2) stability requirements and for establishing specification limits aligned with ICH Q3A/Q3B impurity thresholds [2].

Chromatographic Method Optimization and System Suitability Testing

The distinct physicochemical properties of the sodium salt form (MW 612.62 g/mol, accurate mass 612.2248, water-soluble polar ionic species) relative to other atorvastatin impurities enable its use as a system suitability marker in HPLC and UPLC methods [1][2]. Orthogonal analytical techniques including reversed-phase HPLC with charged surface columns and LC-MS for accurate mass confirmation rely on the compound's specific retention behavior and fragmentation pattern to validate column performance and mobile phase conditions prior to batch release testing [1]. Procurement of the correct sodium salt reference standard—rather than the free acid, potassium salt, or chlorophenyl analog—ensures that retention time and resolution parameters established during method development are reproducible in routine QC environments [3].

Process Control and Quality Assurance in Commercial API Manufacturing

During commercial production of atorvastatin calcium API, monitoring of the ATV-FX1 impurity is mandated to ensure batch-to-batch consistency and compliance with pharmacopeial impurity limits [1]. Control strategies include optimized quench and workup conditions, targeted purification steps, and validated HPLC/LC-MS assays with specification limits aligned with ICH impurity profiling guidelines [2]. The sodium salt reference standard is used to calibrate analytical methods for quantification of this specific degradation product in release testing, stability studies, and process validation batches [1]. Procurement of the authentic USP-designated standard supports documentation for DMF filings and regulatory inspections, providing auditable traceability to primary pharmacopeial reference materials [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.